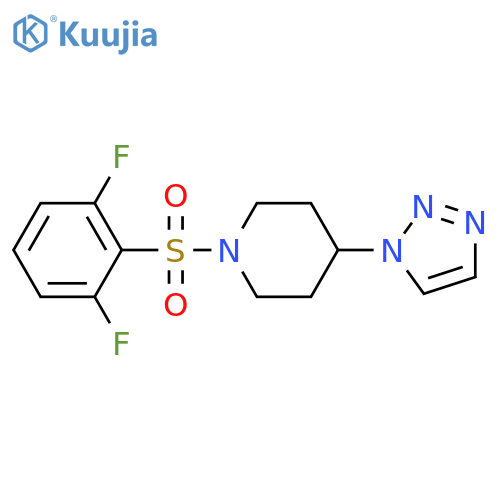Cas no 1787878-49-2 (1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine)

1787878-49-2 structure
商品名:1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
CAS番号:1787878-49-2
MF:C13H14F2N4O2S
メガワット:328.337667942047
CID:5367383
1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
-
- インチ: 1S/C13H14F2N4O2S/c14-11-2-1-3-12(15)13(11)22(20,21)18-7-4-10(5-8-18)19-9-6-16-17-19/h1-3,6,9-10H,4-5,7-8H2
- InChIKey: HUPJRAYALIWIBU-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=C(F)C=CC=C2F)(=O)=O)CCC(N2C=CN=N2)CC1
1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6471-5917-5mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-15mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-5μmol |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-2mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-25mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-20μmol |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-75mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-30mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-50mg |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
| Life Chemicals | F6471-5917-10μmol |
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
1787878-49-2 | 90%+ | 10μl |
$69.0 | 2023-04-25 |
1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
1787878-49-2 (1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
